molecular formula C20H21N7 B2365744 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile CAS No. 2415601-18-0

2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile

Cat. No.: B2365744
CAS No.: 2415601-18-0
M. Wt: 359.437
InChI Key: LBCVSCMBEPUGAH-UHFFFAOYSA-N
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Description

2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile typically involves multiple steps, including the formation of the quinoline ring, the piperazine ring, and the pyrimidine ring. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.

    Formation of Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-methanol derivatives.

Scientific Research Applications

2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carboxamide
  • 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-methanol
  • 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-thiol

Uniqueness

The uniqueness of 2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-25(2)20-22-8-7-18(24-20)26-9-11-27(12-10-26)19-13-15(14-21)16-5-3-4-6-17(16)23-19/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCVSCMBEPUGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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